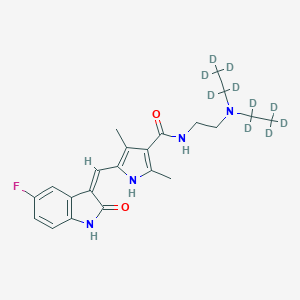
Sunitinib-d10
Descripción general
Descripción
Sunitinib-d10 es una forma deuterada de sunitinib, un inhibidor de la tirosina quinasa receptora multidiana de molécula pequeña. Sunitinib se utiliza principalmente en el tratamiento del carcinoma de células renales y los tumores estromales gastrointestinales resistentes a imatinib. La versión deuterada, this compound, se utiliza a menudo en estudios farmacocinéticos para rastrear el comportamiento del fármaco en el cuerpo debido a su etiquetado isotópico estable.
Aplicaciones Científicas De Investigación
Sunitinib-d10 se utiliza ampliamente en la investigación científica, particularmente en estudios farmacocinéticos. Su etiquetado isotópico estable permite a los investigadores rastrear la absorción, distribución, metabolismo y excreción del fármaco en el cuerpo. Esta información es vital para comprender el comportamiento del fármaco y optimizar su uso terapéutico .
Además de la farmacocinética, this compound se utiliza en la investigación del cáncer para estudiar sus efectos en diversas vías de señalización. Ha demostrado ser prometedor para mejorar la autofagia, la inmunomodulación y la seguridad en el carcinoma de células renales . El compuesto también se utiliza en estudios que implican proteómica basada en espectrometría de masas para identificar biomarcadores predictivos de los resultados del tratamiento .
Mecanismo De Acción
Sunitinib-d10 ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras, incluyendo los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y KIT. Estos receptores están implicados en el crecimiento tumoral, la angiogénesis y la progresión metastásica. Al inhibir estas vías, this compound reduce eficazmente el crecimiento y la diseminación tumoral .
Análisis Bioquímico
Biochemical Properties
Sunitinib-d10, like its parent compound Sunitinib, acts as an inhibitor of multiple receptor tyrosine kinases. It has been shown to inhibit VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively . This inhibition disrupts the signaling pathways associated with these receptors, affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells at clinically relevant concentrations . It has also been found to induce apoptosis of differentiated tumor cells (DTCs) and stimulate the proliferation of cancer stem-like cells (CSCs) .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of autophosphorylation of certain proteins, such as Ire1α . This inhibition disrupts the normal functioning of these proteins, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been found to reduce tumor size over time in both in vitro and in vivo studies . Resistance to this compound can develop over time, leading to reduced effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. For instance, it has been observed to induce cardiotoxicity in animal models at certain dosages . This highlights the importance of careful dosage selection in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to induce a metabolic shift leading to increased serine synthesis in renal cell carcinoma (RCC) cells . This shift in metabolism is thought to be linked to the activation of the GCN2-ATF4 stress response pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Sunitinib . It has been found to accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound is thought to be influenced by various factors, including the presence of transporters and binding proteins .
Subcellular Localization
This compound, like Sunitinib, is thought to localize to acidic lysosomes within cells . This subcellular localization is believed to play a role in the drug’s mechanism of action. This localization can also lead to lysosomal sequestration, which has been identified as a novel mechanism of resistance to Sunitinib .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Sunitinib-d10 implica varios pasos, comenzando con materiales disponibles comercialmente. Los pasos clave incluyen ciclización, hidrólisis, descarboxilación, formilación y condensación. Por ejemplo, el proceso de síntesis del ácido 5-formil-2,4-dimetil-1H-pirrol-3-carboxílico, un intermedio importante, se puede mejorar significativamente utilizando la descarboxilación sin disolvente en lugar de los procesos tradicionales en disolventes de alto punto de ebullición .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas escalables optimizadas. Estas rutas están diseñadas para evitar disolventes costosos y reducir el tiempo de reacción, lo que hace que el proceso sea más económico y conveniente. Los rendimientos generales de sunitinib y su sal utilizando el proceso de síntesis óptimo son 67.3% y 40.0%, respectivamente, en base al acetato de etilo .
Análisis De Reacciones Químicas
Tipos de reacciones: Sunitinib-d10 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para sus vías metabólicas y eficacia terapéutica.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones varían, pero generalmente implican temperaturas y niveles de pH controlados para asegurar rendimientos óptimos.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen N-desethyl sunitinib, que es un metabolito activo de sunitinib. Este metabolito es crucial para los efectos terapéuticos del fármaco, pero también puede contribuir a la toxicidad a concentraciones más altas .
Comparación Con Compuestos Similares
Sunitinib-d10 se compara con otros inhibidores de la tirosina quinasa como imatinib, sorafenib y pazopanib. Si bien todos estos compuestos se dirigen a vías similares, this compound es único en su enfoque multidiana, que le permite inhibir una gama más amplia de receptores. Esto lo hace particularmente efectivo en el tratamiento de tumores que son resistentes a otras terapias .
Lista de compuestos similares:- Imatinib
- Sorafenib
- Pazopanib
La singularidad de this compound radica en su capacidad de dirigirse a múltiples vías simultáneamente, proporcionando un enfoque más integral para el tratamiento del cáncer.
Propiedades
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126721-82-1 | |
| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


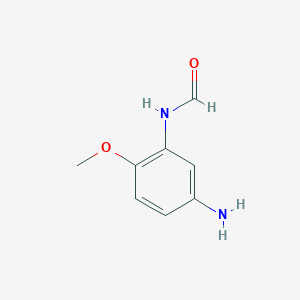
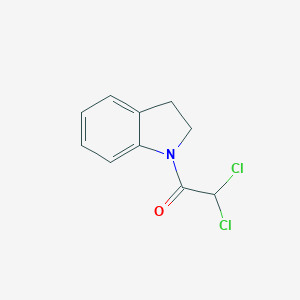
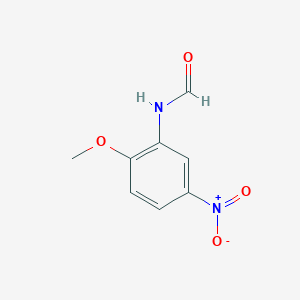
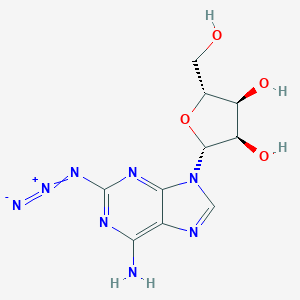


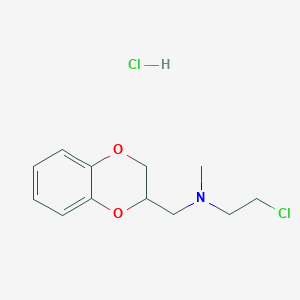

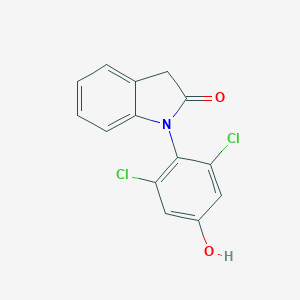

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)

